molecular formula C13H9ClINO B10972653 2-chloro-5-iodo-N-phenylbenzamide

2-chloro-5-iodo-N-phenylbenzamide

Cat. No.: B10972653
M. Wt: 357.57 g/mol
InChI Key: GORINIAIULAONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-iodo-N-phenylbenzamide is an organic compound with the molecular formula C13H9ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively, and an N-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-phenylbenzamide typically involves the following steps:

    Nitration: The starting material, N-phenylbenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is replaced with chlorine and iodine atoms through halogenation reactions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzamides .

Scientific Research Applications

2-chloro-5-iodo-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it can act as an antagonist for certain receptors, inhibiting their activity. The compound may also modulate various signaling pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C13H9ClINO

Molecular Weight

357.57 g/mol

IUPAC Name

2-chloro-5-iodo-N-phenylbenzamide

InChI

InChI=1S/C13H9ClINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17)

InChI Key

GORINIAIULAONY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.